molecular formula C10H15N3 B8745306 6-(Pyrrolidin-1-ylmethyl)pyridin-2-amine

6-(Pyrrolidin-1-ylmethyl)pyridin-2-amine

Cat. No.: B8745306
M. Wt: 177.25 g/mol
InChI Key: XEGRAYHHRMYEBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Pyrrolidin-1-ylmethyl)pyridin-2-amine is a useful research compound. Its molecular formula is C10H15N3 and its molecular weight is 177.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

6-(pyrrolidin-1-ylmethyl)pyridin-2-amine

InChI

InChI=1S/C10H15N3/c11-10-5-3-4-9(12-10)8-13-6-1-2-7-13/h3-5H,1-2,6-8H2,(H2,11,12)

InChI Key

XEGRAYHHRMYEBN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2=NC(=CC=C2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of tert-butyl 6-(pyrrolidin-1-ylmethyl)pyridin-2-ylcarbamate 80 (750 mg, 2.71 mmol) in dichloromethane (10 mL) was added trifluoroacetic acid (4.0 mL) at room temperature. The resulting reaction mixture was stirred at room temperature for 6 h and then concentrated under reduced pressure. Saturated aqueous Na2CO3 was added to the resulting residue until the solution pH reached 9. The mixture was then extracted with ethyl acetate (3×25 mL). The combined organic layers were dried with Na2SO4 and concentrated under reduced pressure to afford 81 (440 mg, 92% yield).
Name
tert-butyl 6-(pyrrolidin-1-ylmethyl)pyridin-2-ylcarbamate
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Yield
92%

Synthesis routes and methods II

Procedure details

To a solution of tert-butyl 6-(pyrrolidin-1-ylmethyl)pyridin-2-ylcarbamate (96; 750 mg, 2.7 mmol) in dichloromethane (10 mL) was added TFA (4.0 mL) at room temperature. The resulting reaction mixture was stirred at room temperature for 6 h and then concentrated under reduced pressure. Enough saturated aqueous Na2CO3 was added to the resulting residue to adjust the pH=9. The mixture was then extracted with ethyl acetate (3×25 mL). The combined organic layers were dried (Na2SO4) and concentrated under reduced pressure to afford 6-(pyrrolidin-1-ylmethyl)pyridin-2-amine 97 (440 mg, 92%).
Name
tert-butyl 6-(pyrrolidin-1-ylmethyl)pyridin-2-ylcarbamate
Quantity
750 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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